

Application Notes and Protocols for Creating Antibody-Drug Conjugates using GMBS

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Compound of Interest		
Compound Name:	4-Maleimidobutyric Acid	
Cat. No.:	B1664145	Get Quote

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Introduction

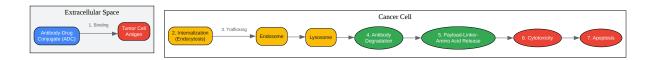
Antibody-Drug Conjugates (ADCs) are a powerful class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity. The linker connecting the antibody to the drug payload is a critical component influencing the ADC's stability, efficacy, and pharmacokinetic profile. N-(y-Maleimidobutyryloxy)succinimide ester (GMBS) is a heterobifunctional crosslinker widely used in the development of ADCs. GMBS contains an N-hydroxysuccinimide (NHS) ester reactive towards primary amines on the antibody and a maleimide group that reacts with sulfhydryl groups on the cytotoxic drug, forming a stable, non-cleavable thioether bond. This application note provides a detailed protocol for the synthesis of ADCs using GMBS, along with methods for their purification and characterization.

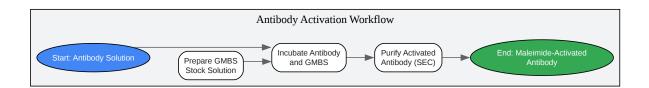
Mechanism of Action of GMBS-linked ADCs

ADCs constructed with non-cleavable linkers like GMBS rely on the complete degradation of the antibody within the lysosome of the target cancer cell to release the cytotoxic payload.[1][2] The process begins with the ADC binding to a specific antigen on the surface of a cancer cell. [3] Subsequently, the ADC-antigen complex is internalized through receptor-mediated endocytosis.[3] Once inside the cell, the complex is trafficked to the lysosome, where proteolytic degradation of the antibody releases the drug-linker-amino acid metabolite.[1][2] This active metabolite then exerts its cytotoxic effect, typically by interfering with essential

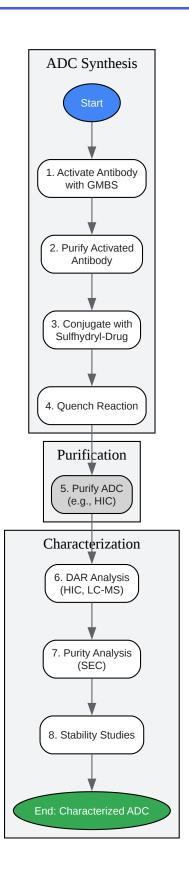


cellular processes like DNA replication or microtubule polymerization, ultimately leading to apoptosis (programmed cell death).[4][5] The stability of the non-cleavable linker in systemic circulation is a key advantage, as it prevents premature drug release and reduces off-target toxicity.[1][2]









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